molecular formula C16H15FN2O3S B5788242 N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No. B5788242
M. Wt: 334.4 g/mol
InChI Key: KWVIQEDOHHFCBW-UHFFFAOYSA-N
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Description

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as DT-010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of carbonothioylamides and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has also been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-proliferative activities. This compound has also been shown to modulate various cellular pathways that are involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its low toxicity towards normal cells. However, one of the limitations of N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Future Directions

Several future directions for N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide research include further preclinical studies to investigate its efficacy and safety in vivo, as well as its potential synergistic effects with other anti-cancer agents. Additionally, the development of novel formulations and delivery systems for N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide could improve its solubility and bioavailability, which could enhance its therapeutic potential. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide in human subjects.

Synthesis Methods

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can be synthesized using a simple and efficient method that involves the reaction of 2-fluorobenzoyl chloride with N-(3,4-dimethoxyphenyl)thiourea in the presence of a base. The resulting product is then purified using column chromatography, and the final compound is obtained in high yield and purity.

Scientific Research Applications

N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several preclinical studies have demonstrated that N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit tumor growth and metastasis in animal models.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-21-13-8-7-10(9-14(13)22-2)18-16(23)19-15(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIQEDOHHFCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)carbamothioyl]-2-fluorobenzamide

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